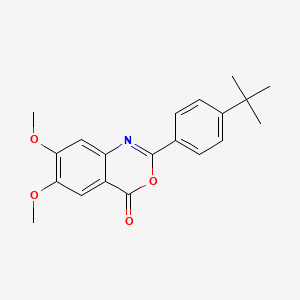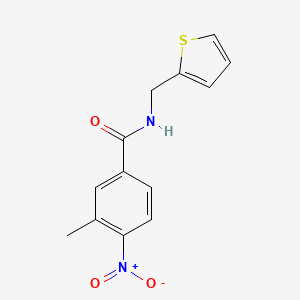
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide, also known as CI-994, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of histone deacetylase (HDAC) inhibitors, which are compounds that can alter the epigenetic regulation of gene expression by inhibiting the activity of HDAC enzymes. CI-994 has been shown to have promising anticancer activity in preclinical studies, and is currently being investigated in clinical trials.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a key epigenetic modification that can regulate gene expression by altering chromatin structure and accessibility. HDAC inhibitors like N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide can increase histone acetylation levels, leading to changes in gene expression and cellular function. In addition to histones, HDACs can also deacetylate non-histone proteins, such as transcription factors and signaling molecules. By inhibiting HDAC activity, N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide can affect multiple cellular pathways and processes.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects in cancer cells. These include:
- Induction of cell cycle arrest: N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide can cause G1 and G2/M phase arrest in cancer cells, leading to decreased proliferation and increased apoptosis.
- Alteration of gene expression: N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide can upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes, leading to changes in cellular function and differentiation.
- Inhibition of angiogenesis: N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide can inhibit the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
- Modulation of immune response: N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide can affect the activity of immune cells, such as T cells and natural killer cells, leading to enhanced antitumor immunity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Potent anticancer activity: N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide has been shown to have potent anticancer activity in vitro and in vivo, making it a valuable tool for studying cancer biology and therapy.
- Broad-spectrum activity: N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide can affect multiple cellular pathways and processes, making it useful for studying diverse biological phenomena.
- Well-characterized mechanism of action: The mechanism of action of N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide is well understood, making it easier to interpret experimental results and design follow-up studies.
Some of the limitations of N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide include:
- Limited solubility: N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide has limited solubility in water and other common solvents, which can make it difficult to use in certain experimental systems.
- Off-target effects: HDAC inhibitors like N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide can affect multiple cellular pathways and processes, which can lead to off-target effects and complicate interpretation of experimental results.
- Toxicity: HDAC inhibitors can be toxic to normal cells as well as cancer cells, which can limit their therapeutic potential and require careful dosing in experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide and HDAC inhibitors in general. Some of these include:
- Combination therapy: HDAC inhibitors like N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide may have increased efficacy when used in combination with other anticancer agents, such as chemotherapy or immunotherapy.
- Biomarker identification: Identifying biomarkers that predict response to HDAC inhibitors could improve patient selection and treatment outcomes.
- Epigenetic profiling: Understanding the epigenetic profiles of cancer cells and how they are altered by HDAC inhibitors could lead to more targeted and effective therapies.
- Development of more potent and selective HDAC inhibitors: Developing HDAC inhibitors with improved potency and selectivity could reduce off-target effects and increase therapeutic efficacy.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-chlorobenzoic acid, which is then converted into 2-chlorobenzoyl chloride. This intermediate is then reacted with indole-3-acetic acid to form the final product, N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide can alter the epigenetic regulation of gene expression, leading to changes in cell differentiation, proliferation, and apoptosis. These effects can be particularly beneficial in cancer cells, which often have abnormal epigenetic profiles. N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide has been shown to have potent anticancer activity in vitro and in vivo, and has been investigated in clinical trials for various types of cancer, including leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-6-2-3-7-14(13)18-16(20)11-19-10-9-12-5-1-4-8-15(12)19/h1-10H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZYGNIKGUWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)